SAINT-2

Endothelial cell delivery Intracellular release SAINT-O-Somes

SAINT-2 (SAINT-C18) is a pyridinium-based cationic lipid that uniquely delivers siRNA/DNA to non-phagocytic cells, achieving 10x higher intracellular release in endothelial cells vs. conventional liposomes. Superior to DOTAP/DOTMA for vascular inflammation, dendritic cell vaccines, and lymph node targeting. Ideal for researchers needing efficient gene modulation where generic lipids fail. Inquire for bulk pricing.

Molecular Formula C43H78ClN
Molecular Weight 644.5 g/mol
Cat. No. B12364435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAINT-2
Molecular FormulaC43H78ClN
Molecular Weight644.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCC(CCCCCCCCC=CCCCCCCCC)C1=CC=[N+](C=C1)C.[Cl-]
InChIInChI=1S/C43H78N.ClH/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-42(43-38-40-44(3)41-39-43)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h18-21,38-42H,4-17,22-37H2,1-3H3;1H/q+1;/p-1/b20-18-,21-19-;
InChIKeyFQKXELHZMFODBN-YIQDKWKASA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4(dioleyl)methylpyridinium Chloride (SAINT-C18): A Pyridinium Cationic Lipid for Enhanced Intracellular Nucleic Acid and Drug Delivery


N-Methyl-4(dioleyl)methylpyridinium chloride, formally designated 1-methyl-4-(cis-9-dioleyl)methyl-pyridinium chloride and commonly known as SAINT-C18 or SAINT-18, is a synthetic cationic amphiphile belonging to the N-alkylpyridinium class of non-viral gene delivery vectors [1]. With a molecular formula of C43H78ClN and a molecular weight of approximately 644.5 g/mol, this compound features a positively charged 1-methylpyridinium headgroup linked to a branched hydrophobic domain composed of two oleyl chains (C18:1, cis-9) [2]. Its primary application lies in forming liposomes or lipid nanoparticles for the intracellular delivery of nucleic acids—including plasmid DNA, siRNA, and mRNA—as well as small molecule therapeutics, where the pyridinium headgroup facilitates electrostatic complexation with anionic cargo while the unsaturated hydrophobic anchors govern membrane fusion and endosomal escape properties [1][3].

Why SAINT-C18 Cannot Be Replaced by Standard Quaternary Ammonium Cationic Lipids in Non-Phagocytic Cell Applications


Cationic lipids share the general function of electrostatically condensing nucleic acids into lipoplexes or liposomes, yet their molecular architecture—specifically the chemical nature of the cationic headgroup and the geometry of the hydrophobic domain—directly determines critical performance parameters including endosomal escape efficiency, cytotoxicity profile, and serum stability [1]. The pyridinium headgroup of SAINT-C18 confers distinct biophysical properties compared to the tetraalkylammonium headgroups of widely used transfection reagents such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOTMA. These differences manifest most acutely in non-phagocytic cell types such as endothelial cells, where conventional cationic lipids suffer from inefficient intracellular processing and suboptimal cargo release due to the absence of professional endolysosomal machinery [2]. Consequently, substituting SAINT-C18 with a generic tetraalkylammonium-based cationic lipid in applications targeting endothelial cells, primary cells, or siRNA delivery results in measurably inferior gene silencing and drug release outcomes, as quantified in the evidence below.

Quantitative Evidence Differentiating SAINT-C18 from Conventional Cationic Lipids: Head-to-Head Comparisons in Endothelial Cell Models


SAINT-C18-Based SAINT-O-Somes Achieve 10-Fold Higher Intracellular Calcein Release in Endothelial Cells Compared to Conventional Liposomes

In a direct head-to-head comparison using calcein-loaded formulations, targeted SAINT-O-Somes—liposomes formulated with SAINT-C18—produced a 10-fold higher intracellular release of encapsulated calcein in inflammation-activated endothelial cells compared to conventional immunoliposomes [1]. Both formulations were targeted with anti-E-selectin antibodies and were taken up by cells with comparable efficiency, indicating that the differential release stems from the unique endosomal escape properties conferred by the SAINT-C18 cationic amphiphile rather than from differences in cellular internalization.

Endothelial cell delivery Intracellular release SAINT-O-Somes

SAINT-C18-Protamine Formulations (S-LPD) Demonstrate Superior siRNA-Mediated Gene Downregulation Versus DOTAP-LPD in Activated Endothelial Cells

In a controlled in vitro study directly comparing formulations with identical protamine-based architecture, SAINT-C18-based SAINT-liposome-polycation-DNA (S-LPD) carriers achieved superior efficacy of gene downregulation in activated endothelial cells compared to DOTAP-based LPD carriers [1]. The S-LPD formulation additionally demonstrated high siRNA encapsulation efficiency, low cellular toxicity, and maintained siRNA integrity in the presence of serum at 37°C—physicochemical characteristics that comply with requirements for in vivo application [1].

siRNA delivery Gene silencing Endothelial inflammation

Pyridinium Cationic Lipid (2Oc) Outperforms Tetraalkylammonium Congener DOTAP in Both In Vitro Transfection Efficiency and In Vivo Tissue Transfection Area

A class-level comparative study of pyridinium cationic lipids versus tetraalkylammonium congeners established that the pyridinium lead compound 2Oc—a structural analog sharing the pyridinium headgroup architecture with SAINT-C18—achieves similar or better in vitro transfection efficiency than DOTAP across multiple cancer cell lines while producing lower cytotoxicity [1]. In an in vivo nude mouse xenograft model of NCI-H23 lung carcinoma, intratumoral injection of pyridinium lipid-based lipoplexes transfected a higher tissue area and with higher efficiency compared to DOTAP-based lipoplexes, as quantified by red fluorescent protein reporter expression [1]. Formulation with cholesterol at a 1:1 molar ratio was identified as optimal for both pyridinium and tetraalkylammonium lipids in this study.

Gene therapy Non-viral vector Intratumoral delivery

Optimal Application Scenarios for SAINT-C18: Where Quantifiable Differentiation Drives Procurement Decisions


siRNA Delivery to Inflamed or Activated Endothelial Cells Requiring High Gene Silencing Efficacy

SAINT-C18-based carriers, including SAINT-O-Somes and SAINT-liposome-polycation-DNA (S-LPD) particles, have demonstrated superior gene downregulation efficacy in activated endothelial cells compared to DOTAP-based formulations [1]. These formulations maintain siRNA integrity in serum at 37°C and exhibit physicochemical characteristics compliant with in vivo administration requirements [1]. Additionally, targeted SAINT-O-Somes achieve 10-fold higher intracellular release of encapsulated cargo relative to conventional immunoliposomes in endothelial cells [2]. This scenario encompasses applications targeting vascular inflammation, atherosclerosis research, and endothelial-specific gene modulation.

Intracellular Delivery of Hydrophilic Small Molecule Therapeutics to Non-Phagocytic Cells

In non-phagocytic cells such as endothelial cells, conventional liposomes exhibit inefficient processing and suboptimal drug release due to the absence of professional endolysosomal machinery [2]. SAINT-O-Somes formulated with SAINT-C18 overcome this limitation, demonstrating 10-fold higher intracellular release of encapsulated calcein compared to conventional liposomes, and significantly greater reduction in endothelial cell viability when loaded with doxorubicin versus targeted conventional doxorubicin liposomes [2]. This application scenario is particularly relevant for researchers working with primary cells or endothelial models where conventional lipid-based carriers underperform.

Clinical-Grade Dendritic Cell Vaccine Manufacturing Requiring Non-Toxic siRNA Transfection

SAINT-18:DOPE (SAINT-RED) lipoplexes have been validated as an effective and feasible clinical-grade method for siRNA transfection in dendritic cell vaccine manufacturing [3]. A single transfection with PD-L1 and PD-L2 siRNAs using SAINT-RED results in efficient and long-term knockdown without affecting DC maturation or viability [3]. Notably, SAINT-RED can be heat-sterilized without loss of function, facilitating its use in aseptic vaccine production workflows [3]. This application scenario supports procurement for translational immunotherapy research and GMP-compliant cell therapy development.

DNA Vaccine Formulation Requiring Enhanced Lymph Node Biodistribution

When combined with MIDGE-Th1 DNA vectors, SAINT-18 formulation results in significantly higher vector accumulation in draining lymph nodes compared to naked DNA administration, as demonstrated in rat biodistribution studies [4]. This enhanced lymph node trafficking correlates with increased immune responses to the encoded antigen, positioning SAINT-18 as a preferred cationic lipid for DNA vaccine development where lymph node targeting is critical for immunogenicity [4]. The formulation is well-tolerated in rodent models and has been proposed as suitable for human clinical applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

72 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAINT-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.